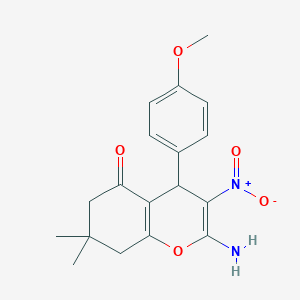![molecular formula C25H24N8O2 B15016680 2-(4-Nitroanilino)-4-[(1-phenylethylidene)hydrazino]-6-(3,4-xylidino)-1,3,5-triazine](/img/structure/B15016680.png)
2-(4-Nitroanilino)-4-[(1-phenylethylidene)hydrazino]-6-(3,4-xylidino)-1,3,5-triazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N2-(3,4-DIMETHYLPHENYL)-N4-(4-NITROPHENYL)-6-[(2E)-2-(1-PHENYLETHYLIDENE)HYDRAZIN-1-YL]-1,3,5-TRIAZINE-2,4-DIAMINE is a complex organic compound with a triazine core. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. Its unique structure, featuring multiple aromatic rings and functional groups, makes it a subject of interest for researchers.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N2-(3,4-DIMETHYLPHENYL)-N4-(4-NITROPHENYL)-6-[(2E)-2-(1-PHENYLETHYLIDENE)HYDRAZIN-1-YL]-1,3,5-TRIAZINE-2,4-DIAMINE typically involves multi-step organic reactions. One common approach is the condensation of appropriate hydrazine derivatives with triazine precursors under controlled conditions. The reaction often requires anhydrous solvents and inert atmosphere (e.g., nitrogen or argon) to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Purification steps, such as recrystallization and chromatography, are crucial to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
N2-(3,4-DIMETHYLPHENYL)-N4-(4-NITROPHENYL)-6-[(2E)-2-(1-PHENYLETHYLIDENE)HYDRAZIN-1-YL]-1,3,5-TRIAZINE-2,4-DIAMINE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The hydrazine moiety can be oxidized to form corresponding azides.
Substitution: Aromatic substitution reactions can occur at the phenyl rings.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as dichloromethane and toluene are often used to facilitate these reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while oxidation of the hydrazine moiety can produce azides.
Wissenschaftliche Forschungsanwendungen
N2-(3,4-DIMETHYLPHENYL)-N4-(4-NITROPHENYL)-6-[(2E)-2-(1-PHENYLETHYLIDENE)HYDRAZIN-1-YL]-1,3,5-TRIAZINE-2,4-DIAMINE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of advanced materials with specific properties
Wirkmechanismus
The mechanism of action of N2-(3,4-DIMETHYLPHENYL)-N4-(4-NITROPHENYL)-6-[(2E)-2-(1-PHENYLETHYLIDENE)HYDRAZIN-1-YL]-1,3,5-TRIAZINE-2,4-DIAMINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N2-(3,4-DIMETHYLPHENYL)-N4-(4-AMINOPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE
- N2-(3,4-DIMETHYLPHENYL)-N4-(4-METHOXYPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE
Uniqueness
N2-(3,4-DIMETHYLPHENYL)-N4-(4-NITROPHENYL)-6-[(2E)-2-(1-PHENYLETHYLIDENE)HYDRAZIN-1-YL]-1,3,5-TRIAZINE-2,4-DIAMINE is unique due to its combination of functional groups and the presence of a hydrazine moiety. This structure imparts distinct reactivity and potential biological activities compared to similar compounds .
Eigenschaften
Molekularformel |
C25H24N8O2 |
|---|---|
Molekulargewicht |
468.5 g/mol |
IUPAC-Name |
4-N-(3,4-dimethylphenyl)-6-N-(4-nitrophenyl)-2-N-[(E)-1-phenylethylideneamino]-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C25H24N8O2/c1-16-9-10-21(15-17(16)2)27-24-28-23(26-20-11-13-22(14-12-20)33(34)35)29-25(30-24)32-31-18(3)19-7-5-4-6-8-19/h4-15H,1-3H3,(H3,26,27,28,29,30,32)/b31-18+ |
InChI-Schlüssel |
ARQXQJRDQMIMGF-FDAWAROLSA-N |
Isomerische SMILES |
CC1=C(C=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=C(C=C3)[N+](=O)[O-])N/N=C(\C)/C4=CC=CC=C4)C |
Kanonische SMILES |
CC1=C(C=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=C(C=C3)[N+](=O)[O-])NN=C(C)C4=CC=CC=C4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(E)-{2-[(3-bromophenyl)carbonyl]hydrazinylidene}methyl]phenyl naphthalene-1-carboxylate](/img/structure/B15016610.png)
![2-(2-bromo-4-nitrophenoxy)-N'-[(E)-(4-hydroxy-3-methoxy-2-nitrophenyl)methylidene]acetohydrazide](/img/structure/B15016611.png)
![4-[(E)-[(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)imino]methyl]-2-nitrophenyl 3-methylbenzoate](/img/structure/B15016613.png)
![4-[(E)-{2-[(2,4-dichlorophenoxy)acetyl]hydrazinylidene}methyl]-2-ethoxyphenyl 4-nitrobenzoate](/img/structure/B15016615.png)
![2-(2,6-dimethylphenoxy)-N'-[(1E)-1-(furan-2-yl)ethylidene]acetohydrazide](/img/structure/B15016618.png)
![N'-[(E)-(4-butoxyphenyl)methylidene]-2-[(4-chlorobenzyl)sulfanyl]acetohydrazide](/img/structure/B15016620.png)
![N'-[(E)-(4-bromo-5-methylfuran-2-yl)methylidene]-2-(3-bromophenoxy)acetohydrazide](/img/structure/B15016622.png)
![5-[(2-Methoxy-5-nitrophenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B15016625.png)
![2,4-dibromo-6-[(E)-{[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B15016628.png)
![N'-[(E)-(4-bromophenyl)methylidene]-2-(2-nitrophenoxy)acetohydrazide](/img/structure/B15016629.png)
![2-ethoxy-4-((E)-{[(4-methylphenoxy)acetyl]hydrazono}methyl)phenyl benzoate](/img/structure/B15016630.png)

![4-[(2E)-2-(2-methylbenzylidene)hydrazinyl]-6-(morpholin-4-yl)-N-(naphthalen-1-yl)-1,3,5-triazin-2-amine](/img/structure/B15016655.png)

